molecular formula C22H25N3O6 B2999915 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892269-88-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2999915
CAS RN: 892269-88-4
M. Wt: 427.457
InChI Key: LGYPESJAICLKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O6 and its molecular weight is 427.457. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Studies

Studies on quinazoline derivatives, including methods for their synthesis and chemical behavior, have been a focal point of research. For instance, quinazoline derivatives have been synthesized through cyclization reactions, showcasing the versatility and reactivity of these compounds in forming complex heterocyclic structures (Saitoh et al., 2001; Abdallah et al., 2009). These synthetic pathways often involve key steps like Pummerer-type cyclization and reactions with various reagents to yield compounds with potential biological activities.

Potential Biological Activities

The research into quinazoline derivatives has also extended into their potential biological activities. For example, certain quinazoline compounds have been evaluated for their antimicrobial properties, indicating a potential for the development of new antibacterial and antifungal agents (Desai et al., 2007). Another area of interest is the study of their anti-inflammatory and analgesic properties, suggesting a possible application in the treatment of inflammatory diseases (Abu‐Hashem et al., 2020).

Receptor Binding and Pharmacological Evaluation

Further, quinazoline derivatives have been examined for their binding affinity to various receptors, indicating their potential as pharmacological tools or therapeutic agents. For instance, studies have explored the synthesis and radioligand binding of methoxylated tetrahydroisoquinolinium derivatives as ligands for calcium-activated potassium channels, suggesting applications in neurological research (Graulich et al., 2006).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-29-11-10-25-21(27)16-6-5-15(13-17(16)24-22(25)28)20(26)23-9-8-14-4-7-18(30-2)19(12-14)31-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYPESJAICLKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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